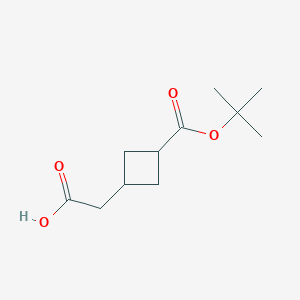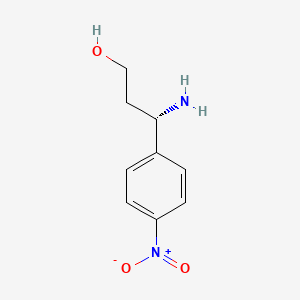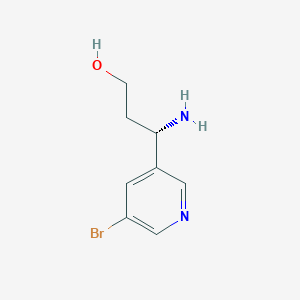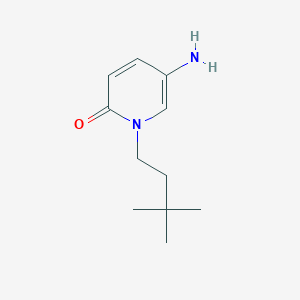
5-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one is a heterocyclic compound with a unique structure that includes an amino group and a dimethylbutyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For example, the reaction may involve the use of a pyridine derivative and an amine in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
化学反応の分析
Types of Reactions
5-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions may introduce new functional groups such as halides or alkyl groups .
科学的研究の応用
5-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor for specific biological pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
作用機序
The mechanism of action of 5-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and differentiation .
類似化合物との比較
Similar Compounds
Similar compounds include other amino-substituted pyridines and pyridinones, such as:
- 5-Amino-1-(3,3-dimethylbutyl)pyridin-2(1h)-one
- 5-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-thione
Uniqueness
What sets 5-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one apart is its specific substitution pattern and the presence of both an amino group and a dimethylbutyl group. This unique structure can confer distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C11H18N2O |
|---|---|
分子量 |
194.27 g/mol |
IUPAC名 |
5-amino-1-(3,3-dimethylbutyl)pyridin-2-one |
InChI |
InChI=1S/C11H18N2O/c1-11(2,3)6-7-13-8-9(12)4-5-10(13)14/h4-5,8H,6-7,12H2,1-3H3 |
InChIキー |
OGGGXUKBISLNRA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CCN1C=C(C=CC1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


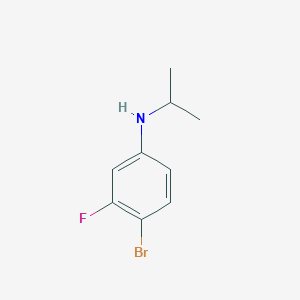
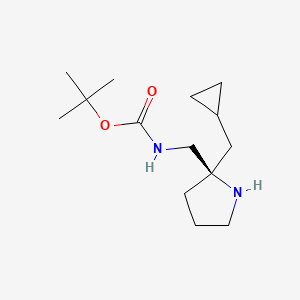
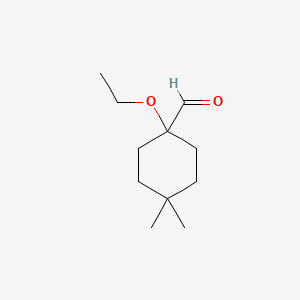
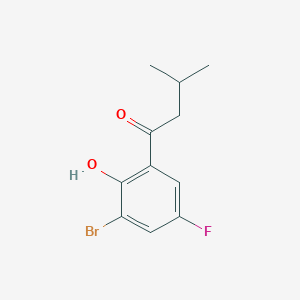
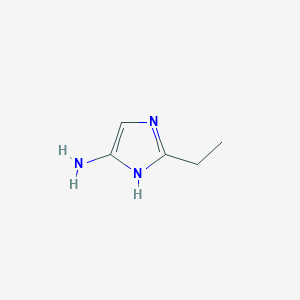
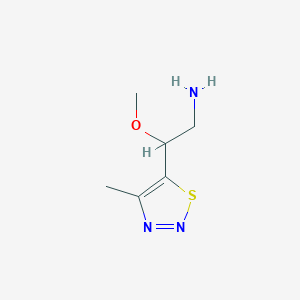
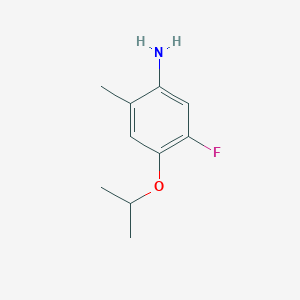
![6,6-Dimethyl-5-oxa-7-azaspiro[2.5]octane](/img/structure/B13320031.png)
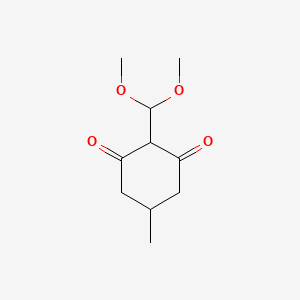
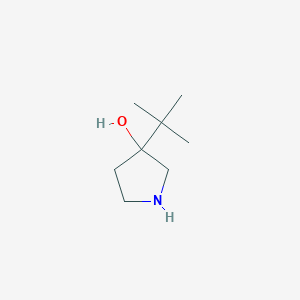
![N-[1-(pyridin-2-yl)ethyl]cyclobutanamine](/img/structure/B13320044.png)
